Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is an organic compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol . It is a derivative of imidazo[1,5-a]pyridine, a fused bicyclic heterocycle known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate typically involves the bromination of imidazo[1,5-a]pyridine-6-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazo[1,5-a]pyridine derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoimidazo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials due to its unique structural properties.
Biological Studies: It is employed in biological research to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group, facilitating the formation of reactive intermediates that can interact with enzymes or receptors . The compound’s imidazo[1,5-a]pyridine core can also engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate: Another brominated imidazo[1,2-a]pyridine derivative with similar structural features.
6-Bromoimidazo[1,2-a]pyridine: A simpler brominated imidazo[1,2-a]pyridine compound used in organic synthesis.
Uniqueness
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural arrangement imparts distinct reactivity and binding properties, making it valuable for targeted synthesis and applications in various fields .
Properties
IUPAC Name |
methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-7-8(10)11-5-12(7)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQCJCWRCKXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NC(=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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